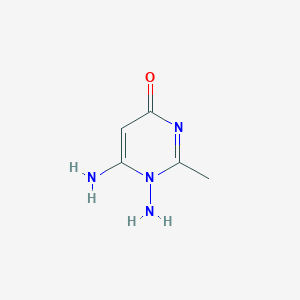

1,6-Diamino-2-methylpyrimidin-4(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H8N4O |

|---|---|

Molecular Weight |

140.14 g/mol |

IUPAC Name |

1,6-diamino-2-methylpyrimidin-4-one |

InChI |

InChI=1S/C5H8N4O/c1-3-8-5(10)2-4(6)9(3)7/h2H,6-7H2,1H3 |

InChI Key |

JQDONYSWHISWKB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=O)C=C(N1N)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1,6 Diamino 2 Methylpyrimidin 4 1h One

Established Synthetic Routes to Pyrimidinone Core Structures

The foundational approaches to pyrimidinone synthesis rely on well-established condensation and cyclization reactions, which have been refined over decades. These methods typically involve the combination of precursors containing the necessary C-C-C and N-C-N fragments to build the heterocyclic ring. bu.edu.eg

The most traditional and widely applied method for constructing the pyrimidine (B1678525) ring involves the condensation of a three-carbon bifunctional component with a compound containing an amidine, urea (B33335), or guanidine (B92328) moiety. bu.edu.eg A primary example of this strategy is the Pinner synthesis, which traditionally involves the reaction of 1,3-dicarbonyl compounds with amidines. mdpi.com

The general mechanism involves the initial condensation of the nitrogen-containing precursor with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to yield the pyrimidinone ring. Variations of this reaction can utilize β-keto esters or unsaturated ketones as the three-carbon source. mdpi.com For instance, the reaction of ethyl acetoacetate (B1235776) with urea or thiourea (B124793) in the presence of a catalyst can produce dihydropyrimidinone derivatives, which serve as key intermediates for more complex structures. researchgate.nethilarispublisher.com

Table 1: Examples of Classical Condensation Reactions for Pyrimidinone Synthesis

| C-C-C Fragment | N-C-N Fragment | Conditions | Product Type |

|---|---|---|---|

| Ethyl acetoacetate | Thiourea | CeCl₃ catalyst | 5-Carboxanilide-dihydropyrimidinone |

| Acetylacetone | Urea | Glacial acetic acid | Dihydropyrimidinone |

| Ethyl benzoylacetate | Guanidine derivative | Reflux at 200°C | Substituted dihydropyrimidinone |

This table presents illustrative examples of classical synthetic routes.

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, offering significant advantages such as increased efficiency, reduced waste, and operational simplicity by combining three or more reactants in a single pot. researchgate.net The most prominent MCR for pyrimidinone synthesis is the Biginelli reaction. nih.gov

First reported by Pietro Biginelli in 1893, this reaction traditionally involves the one-pot, acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound (like ethyl acetoacetate), and urea or thiourea. nih.gov The reaction's scope has been significantly expanded by modifying the three core components to generate a vast library of structurally diverse 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) and their derivatives. rsc.orgacs.org The mechanism is understood to proceed through the formation of an iminium intermediate from the aldehyde and urea, which then undergoes condensation with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov The simplicity and high atom economy of MCRs make them an attractive strategy for synthesizing complex heterocyclic scaffolds. rsc.org

Advanced Synthetic Approaches to 1,6-Diamino-2-methylpyrimidin-4(1H)-one and its Derivatives

Modern synthetic chemistry has focused on developing more sustainable, efficient, and versatile methods for constructing pyrimidinone cores. These advanced approaches often employ novel catalytic systems, alternative energy sources, or catalyst-free conditions to improve reaction outcomes and environmental compatibility.

In pursuit of greener synthetic protocols, catalyst-free methods for pyrimidinone synthesis have gained considerable attention. These reactions are often conducted under solvent-free conditions or in environmentally benign solvents like water or ethanol, minimizing the use of hazardous materials. mdpi.comresearchgate.net For example, the synthesis of dihydropyrimidinones has been successfully performed in high yields by heating a mixture of an aromatic aldehyde, a β-dicarbonyl compound, and urea/thiourea under solvent-free conditions at elevated temperatures. tandfonline.com Similarly, certain multicomponent reactions for pyranopyrimidine synthesis, a related heterocyclic system, have been achieved under catalyst-free and heating conditions, demonstrating the feasibility of this approach. rsc.org While avoiding catalysts simplifies purification and reduces costs, these methods may require higher temperatures or longer reaction times to achieve satisfactory yields.

Catalysis remains a central pillar of modern organic synthesis, enabling reactions under milder conditions with greater control and efficiency. Both organocatalysts and transition-metal catalysts have been extensively applied to the synthesis of pyrimidines and pyrimidinones (B12756618).

Organocatalysis , which utilizes small organic molecules as catalysts, has been employed in reactions such as the inverse-electron-demand Diels-Alder reaction of ketones with 1,3,5-triazine (B166579) to furnish substituted pyrimidines. researchgate.net Enantioselective synthesis of pyrimidine derivatives has also been achieved through organocatalyzed aza-Michael reactions. rsc.org

Transition metal-catalyzed reactions offer a broad and versatile toolkit for pyrimidine synthesis. nih.govdntb.gov.ua Various metals, including iron, copper, palladium, and zinc, have been shown to effectively catalyze the formation of the pyrimidinone ring. mdpi.comrsc.org For instance, iron(III) chloride (FeCl₃) acts as an efficient Lewis acid catalyst in one-pot MCRs to produce amide-functionalized DHPM derivatives. rsc.org Copper(II) salts are also effective catalysts for the one-pot synthesis of DHPMs. rsc.org These metal-catalyzed methods often proceed under mild conditions and exhibit high tolerance for a wide range of functional groups. mdpi.comnih.gov

Table 2: Selected Catalysts in Advanced Pyrimidinone Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Advantage |

|---|---|---|---|

| Transition Metal | Iron(III) Chloride | Multicomponent Reaction | Lewis acidic character, efficient for amide-functionalized DHPMs. rsc.org |

| Transition Metal | Copper(II) Triflate | Cycloaddition | Efficient for synthesizing 2,4-disubstituted pyrimidines from propargyl alcohols. mdpi.com |

| Transition Metal | Palladium | Multicomponent Reaction | Diastereoselective synthesis of spirofuran pyrimidinones. rsc.org |

This table highlights some modern catalytic systems used in the synthesis of pyrimidinone derivatives.

Microwave-assisted organic synthesis (MAOS) has revolutionized the field by offering a powerful alternative to conventional heating. nih.gov Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, which often leads to dramatic reductions in reaction times, increased product yields, and improved purity. nih.govchemrxiv.org

The Biginelli condensation, a cornerstone of pyrimidinone synthesis, has been widely adapted to microwave conditions. nih.govfoliamedica.bg For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones catalyzed by an acid-functionalized mesoporous polymer showed significantly higher yields (89-98%) under microwave irradiation compared to conventional heating (15-25% yield). chemrxiv.org The substantial rate enhancement is attributed to the direct interaction of the microwave energy with the polar molecules in the reaction mixture, facilitating a rapid build-up of the energy required for the chemical transformation. chemrxiv.orgresearchgate.net This technique is particularly valuable for high-throughput synthesis and the rapid generation of compound libraries for drug discovery. foliamedica.bg

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation

| Reaction | Conventional Method | Microwave Method | Reference |

|---|---|---|---|

| Synthesis of Thiazolopyrimidines | 8-10 hours, 65-72% yield | 6-8 minutes, 88-95% yield | nih.gov |

| Biginelli Condensation | Lower yields (15-25%) | Higher yields (89-98%) in 10-20 min | chemrxiv.org |

This table compares reaction efficiency, demonstrating the advantages of microwave-assisted synthesis.

Continuous Flow Chemistry Applications in Pyrimidinone Synthesis

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering advantages such as enhanced heat and mass transfer, improved safety, and potential for automation. nih.govshd-pub.org.rs While specific literature on the continuous flow synthesis of this compound is not detailed, the principles have been successfully applied to structurally related heterocyclic compounds like 2-pyridones, demonstrating the potential of this methodology. shd-pub.org.rsresearchgate.net

In a typical setup, solutions of starting materials are pumped through a heated and pressurized microreactor or capillary, where the reaction occurs. researchgate.net The reaction time can be precisely controlled by adjusting the flow rates of the reactant solutions. shd-pub.org.rs For the synthesis of substituted 3-cyano-4-methyl-2-pyridones, this method has been shown to produce satisfactory yields in minutes. shd-pub.org.rsresearchgate.net Optimization of such a system for pyrimidinone synthesis would involve varying parameters like reactant concentrations, molar ratios, temperature, and residence time to maximize product yield and purity. researchgate.net The efficiency of continuous flow processing has promising potential for the industrial-scale production of pyrimidinone-based molecules. shd-pub.org.rs

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for 2-Pyridone Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Reference |

|---|---|---|---|

| Reaction Time | Several hours | < 10 minutes | researchgate.net |

| Temperature | Often requires heating | Room temperature or controlled heating | researchgate.net |

| Yield | Variable | ~60% (optimized) | researchgate.net |

| Control | Less precise control over parameters | High precision in controlling time, temp. | nih.govresearchgate.net |

| Scalability | Can be challenging | More readily scalable | shd-pub.org.rs |

Solid-Phase Synthesis Protocols for Pyrimidinone Derivatives

Solid-phase synthesis is a valuable technique for the preparation of combinatorial libraries of organic molecules. This methodology has been applied to the synthesis of various heterocyclic compounds, including 2-pyridones, which share a core structure with pyrimidinones. thieme-connect.de

The general strategy involves anchoring a starting material to a solid support (resin) and then performing a series of chemical reactions to build the desired molecule. thieme-connect.de For instance, a resin-bound 3-amino-2-seleno ester has been used as a versatile intermediate. thieme-connect.de This resin can react with malonic monoesters to form an amide, which is then cyclized to create the lactam ring (the core of the pyridone or pyrimidinone). thieme-connect.de The final product is cleaved from the resin, often using an oxidizing agent like hydrogen peroxide when a selenium linker is employed. thieme-connect.de This approach allows for the easy purification of intermediates, as excess reagents and byproducts are simply washed away. The methodology is suitable for producing optically active derivatives if chiral starting materials, such as α-amino acids, are used. thieme-connect.de

Post-Synthetic Functionalization and Derivatization Strategies

Post-synthetic modification (PSM) is a powerful strategy for diversifying the structure and function of a core molecule without altering the initial synthetic pathway. nih.govrsc.org For a molecule like this compound, PSM offers numerous opportunities to introduce new functional groups by targeting the reactive amine functionalities and the pyrimidinone ring itself. nih.govresearchgate.net

Chemical Modifications at Amine Functionalities

The two primary amine groups (at the C1 and C6 positions) are nucleophilic and represent prime sites for chemical modification.

Alkylation and Acylation: The amine groups can react with alkylating and acylating agents. researchgate.net However, the reactivity can sometimes be unusual compared to analogous compounds, necessitating specific reaction conditions. researchgate.net

Imine Formation: The amine groups can undergo condensation reactions with aldehydes to form imines (Schiff bases). rsc.org This reaction is often reversible and can be used to introduce a wide variety of substituents. rsc.org For example, post-synthetic modification of amine-functionalized coordination cages with aldehydes has been demonstrated as a robust method for functionalization. rsc.org

Nucleophilic Substitution: The amino groups can also act as nucleophiles in substitution reactions. For instance, in related diaminopyrimidine systems, reactions with haloheteroaromatic compounds can occur, although chemoselectivity between N- and S-nucleophiles (if a thiol group is present) is a key consideration. researchgate.net In the case of 4,6-diaminopyrimidine-2(1H)-thione, the reaction proceeds chemoselectively with the sulfur atom acting as the nucleophile. researchgate.net

Substitutions and Annulations on the Pyrimidinone Ring

The pyrimidinone ring itself can be a target for further chemical transformations, leading to more complex molecular architectures.

Reactions with Electrophiles: The ring system can react with various electrophilic agents. For example, 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles, which are structurally analogous, react with ninhydrin (B49086) in boiling acetic acid to form novel fused tricyclic systems (dihydroindeno[1,2-e]pyrido[1,2-b] nih.govnih.govresearchgate.nettriazines). mdpi.com

Annulation Reactions: Annulation involves the construction of a new ring fused to the existing pyrimidinone core. The reaction of 1,6-diamino-2-oxo-1,2-dihydropyridine-3,5-dicarbonitriles with glyoxal (B1671930) under mild conditions results in the formation of a fused pyrido[1,2-b] nih.govnih.govresearchgate.nettriazine system. mdpi.com Such reactions highlight the potential to use the inherent reactivity of the diaminopyrimidinone scaffold to build complex heterocyclic structures. researchgate.net

Regioselectivity and Stereochemical Control in Chemical Transformations

Controlling the site of reaction (regioselectivity) and the three-dimensional arrangement of atoms (stereochemistry) is crucial in chemical synthesis.

Regioselectivity: In molecules with multiple reactive sites, such as the two different amine groups and various positions on the pyrimidinone ring, one site may react preferentially over another. For example, in the S-alkylation of 4,6-diamino-2-mercaptopyrimidine, the reaction occurs selectively on the sulfur atom rather than the nitrogen atoms, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle. mdpi.com Similarly, in the ring-opening of substituted aziridines to form vicinal diamines, the nucleophile's attack can be directed to a specific carbon atom based on electronic and steric factors, leading to a single regioisomer. mdpi.com

Stereochemical Control: While the core this compound is achiral, the introduction of chiral substituents or the creation of new stereocenters during derivatization requires stereochemical control. In solid-phase synthesis, the use of enantiomerically pure starting materials like D- or L-phenylalanine can lead to optically active final products with high enantiomeric excess (>99%). thieme-connect.de Stereodivergent synthesis strategies can be employed to produce a complete series of diastereomeric products from a single starting material by using different reaction pathways, such as converting amino alcohols into azides via either aziridine (B145994) ring-opening or through cyclic sulfamidates. mdpi.com

Table 2: Summary of Functionalization Strategies

| Section | Modification Type | Reagents/Methods | Potential Outcome | Reference |

|---|---|---|---|---|

| 2.3.1 | Amine Modification | Alkylating/acylating agents, Aldehydes | N-substituted derivatives, Imines | rsc.orgresearchgate.net |

| 2.3.2 | Ring Substitution | Ninhydrin, Glyoxal | Fused heterocyclic systems (annulation) | mdpi.com |

| 2.3.3 | Regioselectivity | Controlled reaction conditions | Selective S-alkylation over N-alkylation | mdpi.com |

| 2.3.3 | Stereocontrol | Chiral starting materials | Enantiomerically pure derivatives | thieme-connect.de |

Theoretical and Computational Investigations of 1,6 Diamino 2 Methylpyrimidin 4 1h One

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), provide insights into electron distribution, molecular geometry, and reactivity.

Molecular Orbital Analysis (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For 1,6-Diamino-2-methylpyrimidin-4(1H)-one, a HOMO-LUMO analysis would reveal the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The amino groups are expected to significantly influence the energy and localization of the HOMO, while the carbonyl group and the pyrimidine (B1678525) ring would likely contribute to the LUMO.

Table 2: Representative HOMO-LUMO Data for a Generic Pyrimidinone Structure

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| LUMO | [Value] | Primarily located on the pyrimidinone ring and carbonyl group. |

| HOMO | [Value] | High contribution from the nitrogen atoms of the amino groups. |

| HOMO-LUMO Gap | [Value] | Indicates the chemical reactivity and kinetic stability. |

Note: This table is a general representation. Specific values for this compound are not available in the reviewed literature.

Tautomerism and Isomerism of this compound

Tautomerism is a key feature of many heterocyclic compounds, including pyrimidinones (B12756618). These molecules can exist in different isomeric forms that readily interconvert, most commonly through the migration of a proton.

Theoretical Prediction and Energetics of Tautomeric Forms

This compound can potentially exist in several tautomeric forms, including keto-enol and amino-imino tautomers. The predominant form in different environments (gas phase, solution, solid state) is determined by the relative thermodynamic stabilities of the tautomers. Computational chemistry is an invaluable tool for predicting these stabilities. By calculating the electronic energies of the optimized geometries of all possible tautomers, their relative abundance can be estimated.

Studies on similar molecules, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown that the keto forms are generally more stable than the enol forms. nih.gov For this compound, one would expect a complex tautomeric landscape involving the pyrimidinone ring and the two amino groups. Theoretical calculations would be necessary to determine the relative energies of the 1H-keto, 3H-keto, and various enol and imino forms.

Influence of Substituents on Tautomeric Equilibrium

The nature and position of substituents on the pyrimidine ring can significantly influence the tautomeric equilibrium. Electron-donating groups, such as amino and methyl groups, can stabilize certain tautomeric forms over others through resonance and inductive effects. In the case of this compound, the two amino groups at positions 1 and 6, and the methyl group at position 2, would play a crucial role in determining the tautomeric preference. A systematic computational study involving the variation of substituents would be required to quantify these effects, but no such study specific to this compound has been found.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would involve studying the rotation around single bonds, particularly concerning the amino groups. While the pyrimidinone ring is largely planar, the exocyclic groups may have rotational freedom.

Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this molecule in a condensed phase, such as in a solvent. MD simulations track the atomic motions of a system over time, offering insights into conformational changes, solvent interactions, and the stability of different tautomers in solution. To date, no molecular dynamics simulation studies have been published specifically for this compound.

Computational Prediction of Spectroscopic Parameters

DFT calculations are widely employed to predict the vibrational spectra (IR and Raman) of organic molecules. researchgate.net This process begins with the optimization of the molecule's three-dimensional geometry to find its most stable energetic conformation. Following optimization, vibrational frequency calculations are performed. These calculations yield a set of normal modes, each corresponding to a specific molecular vibration (e.g., stretching, bending, or twisting of bonds). The frequencies of these modes correlate to absorption peaks in the IR and Raman spectra. For pyrimidine derivatives, DFT methods like B3LYP, often paired with basis sets such as 6-311++G(d,p), have been shown to provide vibrational frequencies that are in excellent agreement with experimental data after appropriate scaling. nih.govtandfonline.com Such calculations would allow for the assignment of specific spectral bands to the vibrations of the pyrimidine core, the methyl group, and the amino groups of this compound.

For the prediction of ¹H and ¹³C NMR chemical shifts, quantum chemical calculations are an indispensable tool for structural verification and analysis. acs.orgresearchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is a common and effective approach used in conjunction with DFT for calculating the NMR isotropic shielding constants of nuclei within a molecule. mdpi.com These shielding constants are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of these predictions depends heavily on the chosen DFT functional, basis set, and the inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM). mdpi.com Furthermore, recent advancements have incorporated machine learning and graph neural networks, which can predict NMR chemical shifts with accuracy comparable to DFT but at a fraction of the computational cost, by learning from large databases of existing molecular structures and their experimental spectra. rsc.org

While no specific data tables for the computationally predicted spectroscopic parameters of this compound can be presented due to a lack of dedicated studies, the application of these well-established computational methodologies would be expected to yield highly accurate and detailed predictions of its ¹H NMR, ¹³C NMR, IR, and Raman spectra.

Computational Structure-Activity Relationship (SAR) and Ligand Design Studies

Computational Structure-Activity Relationship (SAR) and ligand design studies are pivotal in the field of drug discovery for identifying and optimizing novel therapeutic agents. These in silico methods explore how variations in the chemical structure of a compound, such as this compound, affect its biological activity. nih.gov This allows for the rational design of more potent and selective molecules. While direct computational SAR studies on this compound are not documented, research on structurally related diaminopyrimidine and pyrimidinone derivatives provides significant insight into the application of these computational techniques. nih.govnih.govtandfonline.com

A key computational tool in SAR and ligand design is molecular docking. researchgate.netmdpi.com This technique predicts the preferred orientation of a ligand when bound to a target receptor, such as an enzyme or protein. The binding affinity is then estimated using a scoring function, which helps to rank potential drug candidates. tandfonline.com For pyrimidine derivatives, molecular docking has been successfully used to investigate their potential as inhibitors for various targets, including kinases, dihydrofolate reductase, and cyclooxygenase-2 (COX-2). nih.govnih.govtandfonline.com These studies typically reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the pyrimidine core and the amino acid residues in the active site of the target protein.

For instance, studies on diaminopyrimidine derivatives as inhibitors of Cryptosporidium parvum dihydrofolate reductase have shown that the potency of these compounds is highly dependent on the nature and position of substituents on the pyrimidine ring. nih.gov Computational models in such studies help to rationalize why certain substitutions lead to enhanced activity, perhaps by enabling better access to a hydrophobic pocket or forming an additional hydrogen bond with the target enzyme.

The table below illustrates a hypothetical SAR analysis based on findings for various pyrimidine derivatives, demonstrating how different substituents can influence inhibitory activity against a generic kinase target. This serves as an example of how such data would be generated and analyzed in a ligand design study.

| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (nM) | Key Interactions Noted in Docking Simulation |

| Reference | -H | -H | 500 | Hydrogen bond with hinge region |

| Derivative 1 | -CH₃ | -H | 250 | Increased hydrophobic contact |

| Derivative 2 | -H | -Phenyl | 80 | Pi-stacking with aromatic residue |

| Derivative 3 | -H | -4-Fluorophenyl | 50 | Halogen bond with backbone carbonyl |

| Derivative 4 | -CH₃ | -4-Fluorophenyl | 25 | Combines hydrophobic and halogen bond benefits |

Note: This table is illustrative and does not represent actual experimental data for this compound, but rather exemplifies the type of data generated in a typical SAR study for related pyrimidine kinase inhibitors.

Through iterative cycles of computational design, chemical synthesis, and biological testing, these in silico approaches accelerate the development of lead compounds. For this compound, similar computational strategies could be employed to explore its potential as a scaffold for designing inhibitors against various therapeutic targets.

Advanced Applications and Research Perspectives of 1,6 Diamino 2 Methylpyrimidin 4 1h One Derivatives

Integration as Molecular Scaffolds in Materials Science

The inherent structural features of pyrimidin-4-one derivatives, such as their hydrogen-bonding capabilities and rigid heterocyclic framework, make them attractive candidates for the construction of novel materials. researchgate.net Researchers have leveraged these properties to develop materials with tailored functionalities, from porous structures for biomedical applications to advanced optical materials.

Development of Porous Scaffolds for Regenerative Research (General Pyrimidinone Scaffold Application)

In the field of regenerative medicine, the creation of biocompatible and biodegradable scaffolds is crucial for promoting tissue regeneration. nih.govnumberanalytics.com These scaffolds provide a temporary, three-dimensional framework that supports cell adhesion, proliferation, and differentiation, mimicking the natural extracellular matrix. nih.govnih.gov An ideal scaffold should possess high porosity with an interconnected pore network to facilitate the transport of nutrients and metabolic waste. nih.gov

While research into scaffolds made specifically from 1,6-diamino-2-methylpyrimidin-4(1H)-one is an emerging area, the broader class of pyrimidinone-containing polymers is being explored for these applications. The ability of the pyrimidinone moiety to form strong, directional hydrogen bonds is a key feature that can be exploited to control the self-assembly of macromolecules into well-defined, porous architectures. This can lead to the formation of hydrogels or other 3D structures suitable for tissue engineering. nih.gov The functional groups on the pyrimidinone ring also offer sites for chemical modification, allowing for the attachment of bioactive molecules or for tuning the scaffold's degradation rate and mechanical properties. mdpi.com

Design of Organic Fluorophores and Photoluminescent Materials

Derivatives of pyrimidinone are increasingly being investigated for their potential in creating organic fluorophores and photoluminescent materials. rsc.orgnih.govrsc.org These materials have a wide range of applications, including in organic light-emitting diodes (OLEDs), chemical sensors, and biological imaging. nih.gov The pyrimidine (B1678525) core can be chemically modified to tune the photophysical properties of the resulting molecule, such as its absorption and emission wavelengths, quantum yield, and photostability. nih.govrsc.org

For instance, the strategic addition of electron-donating or electron-withdrawing groups to the pyrimidinone ring system can alter the energy levels of the molecule's frontier orbitals, thereby influencing its fluorescence characteristics. nih.gov Research on pyrazolo[1,5-a]pyrimidines, a related class of N-heterocyclic fused systems, has shown that such modifications can lead to high quantum yields and excellent photostability, with properties comparable to commercial fluorescent probes. nih.gov These studies provide a strong basis for the design of novel fluorophores derived from this compound for various optical applications.

Below is a table summarizing the photophysical properties of a family of pyrazolo[1,5-a]pyrimidine-based fluorophores, illustrating the tunability of such heterocyclic systems.

| Compound | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Fluorescence Quantum Yield (Φf) |

| 4a | 3320 | 0.01 |

| 4b | 20593 | 0.97 |

| 4d | Not specified | Not specified |

| 4e | Not specified | Not specified |

This table is based on data for pyrazolo[1,5-a]pyrimidines, which serve as a model for the potential of pyrimidinone derivatives in fluorescence applications. nih.gov

Mechanistic Studies and Chemical Biology Applications (In Vitro and Pre-clinical Focus)

The structural resemblance of diaminopyrimidine derivatives to endogenous purines and pyrimidines has made them a focal point of research in medicinal chemistry and chemical biology. These compounds are particularly studied for their ability to interact with and modulate the activity of various enzymes.

Enzyme Inhibition and Modulatory Studies

Enzyme inhibitors are critical tools in both fundamental research and drug discovery, allowing for the elucidation of biochemical pathways and serving as therapeutic agents. nih.govmdpi.com Derivatives of diaminopyrimidines have been identified as inhibitors of several key enzyme families.

Dihydrofolate Reductase (DHFR) Inhibition Mechanisms

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolic pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF). mdpi.comnih.gov THF is essential for the synthesis of purines and thymidylate, which are necessary for DNA replication and cell division. patsnap.com Consequently, DHFR inhibitors can disrupt cell proliferation and are used as anticancer and antimicrobial agents. patsnap.comwikipedia.org

The 2,4-diaminopyrimidine (B92962) scaffold is a well-established pharmacophore for DHFR inhibition. nih.govmdpi.com Compounds containing this moiety can act as structural analogues of the natural substrate, dihydrofolate, binding to the active site of the DHFR enzyme and preventing its catalytic function. wikipedia.org The amino groups on the pyrimidine ring form key hydrogen bonds with amino acid residues in the enzyme's active site, leading to potent inhibition. nih.gov The inhibitory activity of these compounds can be modulated by substitutions at other positions of the pyrimidine ring. For example, a series of 6-alkyl-2,4-diaminopyrimidine-based inhibitors have demonstrated potency against bacterial DHFR. nih.gov

| DHFR Inhibitor Class | Mechanism of Action | Therapeutic Application |

| Diaminopyrimidines | Competitive inhibition by mimicking the substrate (dihydrofolate) | Antibacterial, Antiprotozoal |

| Methotrexate | Competitive inhibition of DHFR | Cancer Chemotherapy, Autoimmune Diseases |

| Trimethoprim | Selective inhibition of bacterial DHFR | Antibacterial |

Phosphodiesterase (PDE) Inhibition Studies (e.g., PDE5)

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the intracellular levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). nih.govmdpi.com By catalyzing the hydrolysis of these cyclic nucleotides, PDEs play a critical role in a wide array of physiological processes, including inflammation, cardiovascular function, and neuronal signaling. nih.gov Inhibition of specific PDE isozymes is a validated therapeutic strategy for various diseases. mdpi.com

Derivatives of pyrimidinone and related heterocyclic structures have been investigated as inhibitors of different PDE isoforms. nih.govresearchgate.net For example, the design of selective PDE4 inhibitors, an enzyme involved in inflammatory pathways, has been a significant area of research. nih.govnih.gov The pyrimidinone scaffold can be elaborated with various substituents to achieve potent and selective inhibition of a particular PDE isozyme. The development of these inhibitors often involves structure-activity relationship (SAR) studies to optimize their binding affinity and selectivity. nih.gov

| PDE Inhibitor | Target PDE Isoform | Therapeutic Area |

| Roflumilast | PDE4 | Chronic Obstructive Pulmonary Disease (COPD) |

| Sildenafil | PDE5 | Erectile Dysfunction, Pulmonary Hypertension |

| Cilomilast | PDE4 | Inflammatory Diseases |

Kinase Inhibition (e.g., mTOR)

Derivatives of pyrimidine, the core structure of this compound, have been extensively investigated as kinase inhibitors, particularly targeting the mammalian target of rapamycin (B549165) (mTOR). mTOR is a crucial serine/threonine protein kinase that regulates cell growth, proliferation, and metabolism, making it a significant target in oncology. nih.gov The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in various human cancers. nih.gov

Research has led to the development of ATP-competitive mTOR inhibitors, which can block the activity of both mTORC1 and mTORC2 complexes, offering a more comprehensive inhibition than rapalogs. nih.govbmbreports.org Many of these inhibitors feature heterocyclic structures derived from or related to pyrimidine. For instance, pyrazolo[3,4-d]pyrimidine derivatives have emerged as a prominent class of mTOR inhibitors. PP242, with its 1H-pyrazolo[3,4-d]pyrimidin-3-yl core, is one of the early and widely used mTOR kinase inhibitors (TORKinibs), inhibiting mTOR with a half-maximal inhibitory concentration (IC₅₀) of 8 nM. nih.gov

Further medicinal chemistry efforts have produced highly potent and selective inhibitors. Torin1 and its successor, Torin2, are examples of potent mTOR inhibitors developed from a quinoline-based scaffold, which also incorporates a fused heterocyclic system. nih.gov Torin2, in particular, shows exceptional potency with a cellular EC₅₀ of 0.25 nM for mTOR inhibition and demonstrates 800-fold selectivity over the related PI3K kinase. nih.govnih.gov Other pyrimidine-based structures, such as the pyrido[2,3-d]pyrimidine (B1209978) scaffold found in AZD8055, also exhibit potent mTOR inhibition with an IC₅₀ of 0.8 nM and high selectivity against other kinases. nih.gov These examples underscore the value of the pyrimidine scaffold as a foundational element in designing potent and selective kinase inhibitors targeting the mTOR pathway.

Table 1: Examples of Pyrimidine-Related mTOR Kinase Inhibitors

| Compound Name | Core Scaffold | Target | IC₅₀ / EC₅₀ | Selectivity |

|---|---|---|---|---|

| PP242 | Pyrazolo[3,4-d]pyrimidine | mTOR | 8 nM (IC₅₀) | Not specified |

| AZD8055 | Pyrido[2,3-d]pyrimidine | mTOR | 0.8 nM (IC₅₀) | ~1,000-fold vs. PI3K isoforms |

| Torin2 | Benzo[h] ontosight.ainih.govnaphthyridin-2(1H)-one | mTOR | 0.25 nM (EC₅₀) | 800-fold vs. PI3K |

In Vitro Cellular Target Engagement and Pathway Analysis

Studies on Cellular Antiproliferative Activities (e.g., in vitro anticancer research)

Derivatives based on the pyrimidine framework are a cornerstone in the development of novel antiproliferative agents for cancer research. The versatility of the pyrimidine ring allows for substitutions that can lead to potent inhibition of cancer cell growth. For example, a series of pyrimidin-4-yl-1H-imidazole derivatives demonstrated significant antiproliferative activity against human melanoma cell lines A375P and WM3629. nih.gov Notably, compound 7a from this series showed potent activities with IC₅₀ values of 0.62 µM and 4.49 µM against A375P and WM3629 cells, respectively, proving superior to the well-known RAF inhibitor Sorafenib in these assays. nih.gov

In the context of breast cancer, thieno[2,3-d]pyrimidine (B153573) derivatives have been investigated. nih.gov Ethyl 4-amino-5-methyl-2-substituted-thieno[2,3-d]pyrimidine-6-carboxylates were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. One of the most effective compounds exhibited a potent antiproliferative effect against the MCF-7 cell line, with an IC₅₀ value of 0.013 µM. nih.gov Another derivative showed the highest inhibition against the triple-negative MDA-MB-231 cell line with an IC₅₀ of 0.056 µM. nih.gov

Furthermore, fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines are recognized for their broad therapeutic potential, including significant antiproliferative and antitumor properties. nih.gov These compounds have been identified as valuable scaffolds in the design of new anticancer drugs. ontosight.ainih.gov

Table 2: In Vitro Antiproliferative Activity of Selected Pyrimidine Derivatives

| Compound Class | Cell Line | IC₅₀ (µM) | Reference Compound |

|---|---|---|---|

| Pyrimidin-4-yl-1H-imidazole (7a) | A375P (Melanoma) | 0.62 | Sorafenib |

| Pyrimidin-4-yl-1H-imidazole (7a) | WM3629 (Melanoma) | 4.49 | Sorafenib |

| 4-Amino-thieno[2,3-d]pyrimidine | MCF-7 (Breast Cancer) | 0.013 | Not specified |

In Vitro Antimicrobial Activities

Diamino-pyrimidine derivatives have shown considerable promise as antimicrobial agents. A notable example is 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (B591076) (DPTM), a derivative of the antibiotic pleuromutilin. nih.gov This compound has demonstrated potent in vitro antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). In one study, DPTM inhibited 61.1% of MRSA strains isolated from dairy farms at a concentration of just 0.0625 μg/mL. nih.gov

Other pyrimidine derivatives have also been synthesized and evaluated for their antimicrobial effects. A series of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were tested against various pathogenic bacterial and fungal strains. jocpr.comresearchgate.net Certain compounds within this series, particularly those with specific substitutions (compounds 4f, 4g, 4h, and 4i), exhibited good antimicrobial activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Xanthomonas campestris, Escherichia coli) bacteria. jocpr.comresearchgate.net

Fused pyrimidine systems also contribute to the antimicrobial landscape. Pyrazolo[3,4-d]pyrimidinone derivatives have been evaluated for both antifungal and antibacterial activities, highlighting the broad-spectrum potential of these scaffolds. nih.gov Similarly, novel pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have undergone in vitro testing and shown encouraging efficacy against harmful bacterial strains. ekb.eg

Table 3: In Vitro Antimicrobial Activity of Selected Pyrimidine Derivatives

| Compound/Derivative Class | Target Organism(s) | Key Finding |

|---|---|---|

| 14-O-[(4,6-Diamino-pyrimidine-2-yl) thioacetyl] mutilin (DPTM) | Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibited 61.1% of strains at 0.0625 µg/mL |

| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | B. subtilis, S. aureus, X. campestris, E. coli | Compounds 4f, 4g, 4h, 4i showed good activity |

Antioxidant Activity Investigations (In Vitro Assays)

Pyrimidine derivatives are actively investigated for their antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases. researchgate.net The evaluation of this potential is typically conducted through various in vitro assays that measure the ability of these compounds to scavenge free radicals or chelate pro-oxidant metals. researchgate.netmdpi.com

A commonly used method is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. researchgate.netmdpi.com This technique measures the capacity of a compound to donate a hydrogen atom and neutralize the stable DPPH radical, indicated by a bleaching of the purple-colored solution. researchgate.net Other assays include the 2,2′-azino-bis(3-ethylbenzothiazoline)-6-sulfonic acid (ABTS) radical scavenging test and methods to assess the inhibition of lipid peroxidation, often induced by agents like AAPH (2,2′-azobis(2-amidinopropane) dihydrochloride). mdpi.commdpi.com

Studies on specific pyrimidine derivatives have demonstrated significant antioxidant activity. For example, a series of 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives were found to possess significant antioxidant properties, with catechol-containing derivatives showing the best activity. nih.gov Similarly, novel pyrimidine acrylamides exhibited moderate to good potential in inhibiting lipid peroxidation. mdpi.com The structural features of the pyrimidine derivatives, such as the presence and position of hydroxyl groups, are critical for their antioxidant capacity. nih.gov

Table 4: Common In Vitro Assays for Antioxidant Activity

| Assay Method | Principle | Measured Outcome |

|---|---|---|

| DPPH Scavenging Assay | Measures the ability of the antioxidant to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance of the DPPH solution. |

| ABTS Scavenging Assay | Measures the scavenging of the ABTS cation radical. | Decolorization of the ABTS radical solution. |

| Lipid Peroxidation Inhibition Assay | Assesses the ability to inhibit the oxidative degradation of lipids. | Reduction in the formation of peroxidation products (e.g., malondialdehyde). |

| Metal Chelating Activity | Measures the ability to chelate pro-oxidant metal ions like Fe²⁺. | Interference with the formation of the ferrous-ferrozine complex. |

Design of Fused and Spirocyclic Pyrimidinone Systems

The fusion of a pyrimidine ring with other heterocyclic systems is a powerful strategy in medicinal chemistry to create novel scaffolds with diverse biological activities. These fused systems often exhibit enhanced potency and unique pharmacological profiles compared to their monocyclic precursors. The structural rigidity and defined three-dimensional shape of fused pyrimidinones (B12756618) allow for precise interactions with biological targets.

Pyrazolo-Fused Pyrimidinone Derivatives

Among the various fused pyrimidinone systems, pyrazolo[3,4-d]pyrimidin-4-ones represent a particularly important and well-studied class. ontosight.ai These compounds are formed by the fusion of a pyrazole (B372694) ring with a pyrimidine ring and are considered privileged scaffolds in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ainih.govresearchgate.net

The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives typically involves the condensation reaction between suitable pyrazole and pyrimidine precursors. ontosight.ai For example, reacting a 5-aminopyrazole with an appropriate pyrimidine building block can lead to the formation of the fused heterocyclic core. ekb.eg The versatility of this synthetic approach allows for the introduction of various substituents on both the pyrazole and pyrimidine rings, enabling the fine-tuning of the molecule's physicochemical properties and biological activity. These derivatives have been successfully developed as inhibitors of kinases and phosphodiesterases, demonstrating their therapeutic potential. nih.govnih.gov

Table 5: Biologically Active Fused Pyrimidine Systems

| Fused System | Example Core Structure | Associated Biological Activities |

|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | Anticancer, Antimicrobial, Kinase Inhibition, Anti-inflammatory | |

| Thieno[2,3-d]pyrimidine | Antiproliferative (Breast Cancer), Kinase Inhibition |

Pyrido-Fused Pyrimidinone Derivatives

The synthesis of pyrido[2,3-d]pyrimidines, a class of compounds with a wide range of biological activities, often utilizes aminopyrimidine precursors. The fusion of a pyridine (B92270) ring to the pyrimidine core can lead to compounds with enhanced therapeutic potential. General synthetic strategies involve the reaction of an appropriately substituted aminopyrimidine with compounds that can provide the necessary carbon atoms to form the pyridine ring.

One of the most common methods for the synthesis of pyrido[2,3-d]pyrimidines is the reaction of 6-aminouracil (B15529) derivatives with 1,3-dicarbonyl compounds or their synthetic equivalents. jocpr.com For instance, the condensation of 2,4-diaminopyrimidin-6(1H)-one with 2-methyl-3-oxopentanal (B8733905) in the presence of an acid catalyst such as phosphoric acid has been shown to yield the corresponding 2-amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one. jocpr.com This reaction proceeds via an electrophilic attack on the electron-rich C5 position of the pyrimidine ring, followed by cyclization and dehydration.

Another versatile approach involves the reaction of aminopyrimidines with α,β-unsaturated carbonyl compounds. clockss.org The Michael addition of the amino group to the unsaturated system, followed by intramolecular cyclization and subsequent aromatization, provides a direct route to the pyrido[2,3-d]pyrimidine scaffold. The reaction of 5,6-diamino-1,3-dimethyluracil (B14760) with β-aroylacrylic acids, for example, leads to the formation of pteridine (B1203161) derivatives, which are structurally related to pyrido[2,3-d]pyrimidines. clockss.org

While direct examples utilizing this compound are not extensively documented, its structural similarity to other diaminopyrimidines suggests its high potential as a precursor for pyrido-fused derivatives. The presence of two amino groups offers multiple sites for reaction and potential for diverse substitution patterns on the resulting fused ring system.

Table 1: Examples of Reagents for the Synthesis of Pyrido-Fused Pyrimidinones from Aminopyrimidine Precursors

| Precursor | Reagent | Resulting Fused System | Reference |

|---|---|---|---|

| 6-Aminouracil | Acetylacetone | 5,7-Dimethylpyrido[2,3-d]pyrimidine-2,4-dione | jocpr.com |

| 2,4-Diaminopyrimidin-6(1H)-one | 2-Methyl-3-oxopentanal | 2-Amino-7-ethyl-6-methylpyrido[2,3-d]pyrimidin-4-(3H)-one | jocpr.com |

| 5,6-Diamino-1,3-dimethyluracil | β-Aroylacrylic acids | Pteridine derivatives | clockss.org |

Thiazolo-Fused Pyrimidinone Derivatives

The thiazolo[5,4-d]pyrimidine (B3050601) scaffold is another important heterocyclic system found in a variety of biologically active molecules. The synthesis of these derivatives often commences from a suitably functionalized pyrimidine ring. A common strategy involves the introduction of a sulfur-containing substituent and an amino group at adjacent positions on the pyrimidine ring, which can then be cyclized to form the thiazole (B1198619) ring.

For instance, the reaction of 4-amino-3-phenyl-2-thioxothiazol-5-carboxamide with aromatic aldehydes or acetic anhydride (B1165640) can lead to the formation of thiazolo[5,4-d]pyrimidines. scilit.com While this example starts from a thiazole precursor, the reverse approach, starting from a pyrimidine, is also prevalent.

Another approach is the reaction of a pyrimidine derivative containing a leaving group (e.g., a halogen) adjacent to an amino group with a sulfur-containing nucleophile. The subsequent intramolecular cyclization would then yield the thiazolo-fused system. The versatility of the diaminopyrimidinone core of this compound makes it a promising candidate for such synthetic transformations.

Table 2: General Approaches for the Synthesis of Thiazolo-Fused Pyrimidinones

| Pyrimidine Precursor Type | Key Reagents | General Mechanism |

|---|---|---|

| Aminothiopyrimidine | Carbon disulfide, Isothiocyanates | Cyclization involving the amino and thio groups with a one-carbon synthon. |

| Halogenated aminopyrimidine | Sulfur nucleophiles | Nucleophilic substitution followed by intramolecular cyclization. |

Supramolecular Chemistry and Non-Covalent Interactions of Pyrimidinone Derivatives

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Pyrimidinone derivatives, due to their hydrogen bond donor and acceptor sites, are excellent candidates for the construction of well-defined supramolecular architectures. The non-covalent interactions of these derivatives play a crucial role in their crystal packing, solubility, and interactions with biological targets.

Hydrogen bonding is a predominant force in the self-assembly of pyrimidinone derivatives. The 2,4-diaminopyrimidine moiety, for example, can form robust supramolecular synthons with carboxylic acids and other functional groups. nih.gov These interactions are fundamental in the design of pharmaceutical co-crystals, where the properties of an active pharmaceutical ingredient can be modified by co-crystallizing it with another molecule. nih.gov

In the solid state, diaminopyrimidine derivatives often exhibit predictable hydrogen bonding patterns. For instance, the formation of R2(2)(8) graph set motifs, where two molecules are held together by two hydrogen bonds to form a ring containing eight atoms, is a common feature in the crystal structures of these compounds. nih.gov The specific arrangement of hydrogen bond donors and acceptors in this compound derivatives would dictate the types of supramolecular synthons they can form.

The study of these non-covalent interactions is not limited to the solid state. In solution, the same forces govern molecular recognition events, such as the binding of a drug molecule to its protein target. Understanding the nature and strength of these interactions is therefore critical for the rational design of new therapeutic agents.

Table 3: Common Supramolecular Synthons in Diaminopyrimidine Derivatives

| Synthon Type | Interacting Functional Groups | Common Graph Set Motif | Significance |

|---|---|---|---|

| Heterosynthon | Carboxylic acid - Aminopyrimidine | R2(2)(8) | Co-crystal formation, modification of physicochemical properties. nih.gov |

| Homosynthon | Aminopyrimidine - Aminopyrimidine | R2(2)(8) | Crystal packing of the pure compound. nih.gov |

Future Research Directions and Opportunities

Exploration of Novel Synthetic Pathways for Enhanced Efficiency

Future efforts will likely focus on "green chemistry" principles. researchgate.net This includes the adoption of microwave-assisted synthesis, which has been shown to shorten reaction times and improve yields for pyrimidine (B1678525) derivatives. researchgate.net Furthermore, the replacement of traditional volatile organic solvents with more environmentally benign alternatives like water, or even unconventional media like fruit juices which can act as both solvent and catalyst, is a key area of exploration for Biginelli-type reactions that produce related dihydropyrimidinones. researchgate.netrsc.org

Another significant direction is the development of one-pot, multi-component reactions. researchgate.net These reactions, where multiple reactants are combined in a single vessel to form a complex product, reduce the need for intermediate purification steps, thereby saving time, resources, and minimizing waste. The design of novel catalytic systems, including metal-free, recyclable catalysts like Amberlyst 15, could also provide more sustainable and cost-effective synthetic routes. nih.gov Exploring diverse starting materials, such as vinyl azides or functionalized enamines, may open up new, more direct pathways to the target pyrimidinone core. researchgate.netresearchgate.net

| Strategy | Description | Potential Advantages |

|---|---|---|

| Microwave-Assisted Synthesis | Utilizing microwave irradiation to accelerate chemical reactions. | Reduced reaction times, higher yields, cleaner reaction profiles. researchgate.net |

| Green Solvents | Employing water or other eco-friendly solvents instead of traditional organic solvents. | Lower environmental impact, increased safety, potential for novel reactivity. researchgate.net |

| Multi-Component Reactions | Combining three or more reactants in a single step to form the final product. | Improved atom economy, reduced waste, simplified procedures. researchgate.net |

| Novel Catalysis | Development and use of new catalysts, such as solid-supported or metal-free catalysts. | Enhanced efficiency, catalyst recyclability, lower cost, and toxicity. nih.gov |

Advanced Structural Modification and Chemical Library Design

The 1,6-Diamino-2-methylpyrimidin-4(1H)-one scaffold is an ideal starting point for the design and synthesis of chemical libraries aimed at drug discovery. The compound features multiple sites for structural modification—the two amino groups, the methyl group, and the pyrimidinone ring itself—which can be systematically altered to explore the structure-activity relationship (SAR). researchgate.net

A key future direction is the creation of focused libraries based on this pyrimidinone core. nih.gov Techniques such as DNA-Encoded Library Technology (DELT) could be employed, where the core scaffold is elaborated through combinatorial chemistry, with each final compound tagged with a unique DNA barcode. nih.govacs.org This allows for the rapid screening of millions or even billions of compounds against a biological target. nih.gov

Structure-based drug design will also be pivotal. nih.gov By identifying a target protein, computational docking studies can predict how analogs of this compound might bind. These predictions can then guide the synthesis of derivatives with enhanced potency and selectivity. Modifications could include:

N-functionalization: Alkylation, acylation, or arylation of the amino groups to probe interactions with different pockets of a target's active site.

C2-Methyl Group Modification: Replacing the methyl group with other alkyl or aryl groups to modulate steric and electronic properties.

Ring Substitution: Introducing substituents onto the pyrimidine ring to alter its physicochemical properties, such as solubility and metabolic stability.

These efforts aim to optimize the compound's drug-like properties by fine-tuning parameters like lipophilicity, polar surface area, and hydrogen bonding capacity. nih.gov

| Modification Site | Potential Modifications | Objective |

|---|---|---|

| 1- and 6-Amino Groups | Alkylation, acylation, sulfonylation, formation of Schiff bases. | Explore hydrogen bond donor/acceptor patterns; introduce new binding interactions. |

| 2-Methyl Group | Replacement with longer alkyl chains, cyclic groups, or aryl moieties. | Modulate steric bulk, lipophilicity, and potential for hydrophobic interactions. |

| Pyrimidine Ring | Introduction of halogens, cyano groups, or other functional groups at available positions. | Fine-tune electronic properties and metabolic stability. |

Deeper Mechanistic Elucidation in Complex Chemical Biology Systems

While the specific biological activities of this compound are not yet widely documented, the broader pyrimidinone class is known for a vast range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comnih.gov A critical future direction is therefore to screen this compound against a wide array of biological targets to identify its primary mechanism of action.

Given that structurally related aminopyrimidin-4-ones are potent inhibitors of kinases like Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), a logical first step would be to perform broad kinase panel screening. nih.gov Additionally, based on the known activities of other pyrimidine derivatives, screening against metabolic enzymes such as carbonic anhydrases, cholinesterases, and glycosidases could reveal novel inhibitory functions. researchgate.net

Once a reliable biological activity is confirmed, research must pivot to a detailed mechanistic elucidation. This would involve a multi-pronged approach:

Biochemical Assays: To determine the potency (e.g., IC₅₀ or Kᵢ values) and the mode of inhibition (e.g., competitive, non-competitive, or allosteric). researchgate.net

Structural Biology: Co-crystallizing the compound with its target protein to obtain high-resolution X-ray structures. This provides direct insight into the binding mode and identifies the key molecular interactions responsible for its activity.

Computational Modeling: Using molecular docking and molecular dynamics simulations to rationalize the observed SAR and predict the effects of further structural modifications. rsc.org

Cell-Based Assays: To confirm that the activity observed in vitro translates to a functional effect in a cellular context and to investigate downstream signaling pathways.

This systematic approach will build a comprehensive understanding of how this compound interacts with biological systems, paving the way for its potential development as a therapeutic agent or a chemical probe.

Expansion into Emerging Material Science Applications and Technologies

Beyond its biomedical potential, the unique electronic and structural properties of the pyrimidine scaffold suggest applications in material science. researchgate.net Future research should explore the utility of this compound as a building block for novel functional materials.

One promising area is the development of coordination polymers and metal-organic frameworks (MOFs) . The multiple nitrogen and oxygen atoms in the molecule make it an excellent ligand capable of coordinating with various metal ions. The resulting materials could exhibit interesting properties such as luminescence, electrical conductivity, magnetism, or porosity, making them suitable for applications in sensors, catalysis, or gas storage. nih.gov Studies on coordination polymers based on other pyrimidine ligands have already demonstrated strong luminescent emissions and notable electrical conductivity. nih.gov

Furthermore, the compound could be incorporated into organic electronic materials . Pyrimidine derivatives have been investigated for use in organic light-emitting diodes (OLEDs) due to their electrogenerated chemiluminescent properties. researchgate.net By chemically modifying this compound—for example, by attaching it to conjugated polymer backbones via its amino groups—it may be possible to create new materials with tailored photophysical properties for use in OLEDs, organic photovoltaics (OPVs), or chemical sensors. The development of pyrimidine-based fluorescent detectors for metal ions highlights the potential of this scaffold in sensing applications. researchgate.net

| Application Area | Relevant Properties | Research Focus |

|---|---|---|

| Coordination Polymers/MOFs | Luminescence, conductivity, magnetism, porosity. | Synthesis with various metal ions (e.g., Cu(I), Zn(II), Lanthanides) and characterization of resulting network structures and physical properties. nih.gov |

| Organic Electronics (OLEDs, OPVs) | Photoluminescence, electroluminescence, charge transport. | Incorporation into conjugated organic molecules or polymers; measurement of photophysical and electronic characteristics. researchgate.net |

| Chemical Sensors | Fluorescence quenching/enhancement upon binding to analytes. | Functionalization with recognition moieties and studying the response to specific metal ions, anions, or small molecules. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.